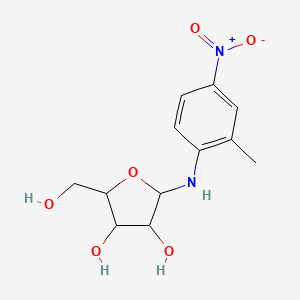![molecular formula C12H17FN2O3S B4932657 5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide, also known as DSP-1181, is a novel drug developed by Sumitomo Dainippon Pharma Co., Ltd. It belongs to the class of drugs called agonists, which activate specific receptors in the body. DSP-1181 has been found to have potential applications in the treatment of various diseases, including depression, schizophrenia, and Alzheimer's disease.
Mecanismo De Acción
5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide works by binding to specific receptors in the brain called sigma-1 receptors. These receptors are involved in various physiological processes, including the regulation of neurotransmitter release, calcium signaling, and cell survival. By activating these receptors, this compound can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been found to modulate calcium signaling in neurons, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide is that it has been found to have potent and selective activity at sigma-1 receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not known.
Direcciones Futuras
There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide. One area of interest is its potential use in the treatment of depression, schizophrenia, and Alzheimer's disease. Another area of interest is its potential use as a research tool to study the role of sigma-1 receptors in various physiological processes. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and research.
Métodos De Síntesis
5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide is synthesized using a multi-step process that involves the reaction of various chemicals. The starting material is 2-fluoro-4-nitrobenzoic acid, which is reacted with thionyl chloride to form 2-fluoro-4-nitrobenzoyl chloride. The benzoyl chloride is then reacted with N,N-dimethylpropylamine to form a secondary amine intermediate. The intermediate is then reacted with sulfonyl chloride to form this compound. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide has been found to have potential applications in the treatment of various diseases. It has been shown to have antidepressant effects in animal models of depression. It has also been found to have antipsychotic effects in animal models of schizophrenia. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3S/c1-4-7-14-12(16)10-8-9(5-6-11(10)13)19(17,18)15(2)3/h5-6,8H,4,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSDKDBCNUITQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4932578.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4932584.png)
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4932589.png)

![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4932630.png)



![3'-(2-methoxyethyl) 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4932664.png)


![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)
